N,N-dimethylpiperidine-3-carboxamide

Medicinal Chemistry Drug Design Permeability

Researchers developing HCV entry or CDK7 inhibitors require the precise 3-carbamoylpiperidine chemotype-generic nipecotamide analogs fail SAR due to distinct steric, electronic, and lipophilicity profiles. • Key intermediate cited in WO-2019143719-A1 (CDK7) and HCV entry inhibitor programs • Non-interchangeable with N,N-diethyl or N-monomethyl analogs; TPSA 32.34 Ų, logP 0.403 • Racemate (CAS 5505-20-4) and (S)-enantiomer (CAS 310455-02-8) separately available

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 5505-20-4
Cat. No. B1370113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylpiperidine-3-carboxamide
CAS5505-20-4
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1CCCNC1
InChIInChI=1S/C8H16N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3
InChIKeyKLSDFCJMDZZDKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylpiperidine-3-carboxamide: Physicochemical and Structural Profile


N,N-Dimethylpiperidine-3-carboxamide (CAS 5505-20-4) is a tertiary amide derived from nipecotic acid, belonging to the 3-carbamoylpiperidine (nipecotamide) chemotype [1]. With a molecular formula of C₈H₁₆N₂O and molecular weight of 156.23 g/mol, it features a piperidine ring bearing an N,N-dimethylcarboxamide substituent at the 3-position [2]. This compound serves as a versatile synthetic intermediate in medicinal chemistry, most notably as a reactant in the preparation of highly potent small-molecule hepatitis C virus (HCV) entry inhibitors and as a building block in cyclin-dependent kinase 7 (CDK7) inhibitor programs . Its N,N-dimethyl substitution pattern confers distinct steric, electronic, and lipophilicity properties compared to unsubstituted, N-monoalkyl, or N,N-diethyl nipecotamide analogs, rendering it non-interchangeable in structure-activity relationship (SAR) contexts.

Chemotype N,N-Dimethyl-3-carbamoylpiperidine scaffold N,N-disubstitution eliminates HBD capacity
Medicinal Chemistry Fit Scaffold for HCV entry and CDK7 inhibitor programs Positional isomer selection is critical for target engagement
Synthetic Utility Validated building block for library synthesis Patent-validated route from commodity starting material

N,N-Dimethylpiperidine-3-carboxamide: Why Substitution Fails


Nipecotamide derivatives exhibit steep SAR with respect to N-alkyl substitution, stereochemistry, and amide carbonyl geometry. A seminal SAR study established that optimal antiplatelet activity in 3-carbamoylpiperidines requires three determinants: the amide carbonyl, appropriate stereochemistry of the 3-substituent, and a log P value of approximately 4.5 [1]. The N,N-dimethyl analog possesses a measured log P of 0.403 and a PSA of 32.34 Ų [2], values that differ substantially from the unsubstituted nipecotamide (log P 0.5004, PSA 55.12 Ų) [3] and the N,N-diethyl analog (log P ~1.2). Even within the disubstituted series, dipole moment measurements revealed that N,N-dialkylnipecotamides exhibit unexpectedly low dipole moments compared to monoalkyl derivatives, attributable to restricted amide rotation and conformational preferences [4]. These electronic and lipophilicity differences preclude generic substitution: an N,N-diethyl or N-monomethyl nipecotamide will not replicate the hydrogen-bond acceptor/donor profile, membrane permeability, or target-binding geometry of the N,N-dimethyl variant in any given lead series.

Target Compound
N,N-Dimethylnipecotamide
Tertiary amide, HBA-only, low dipole moment, log P 0.403
Substitute Risk
N-Methyl or N,N-Diethyl analogs
Altered HBD/HBA profile, lipophilicity, and target-binding geometry may shift SAR
Target Compound
3-Carboxamide positional isomer
1,3-substitution pattern for CDK7/HCV entry pharmacophores
Substitute Risk
4-Carboxamide positional isomer
Divergent target profile may not support same programs; CCR5 vs. CDK7 context
Conformation Restricted amide rotation in N,N-disubstituted series limits conformational interchange with monoalkyl analogs.
Enantiomers Racemate vs. enantiopure procurement may shift assay-response context; enantioselective pharmacology reported.

N,N-Dimethylpiperidine-3-carboxamide: Comparator Evidence


Polar Surface Area: Dimethyl vs. Unsubstituted Nipecotamide

The topological polar surface area (TPSA) of N,N-dimethylpiperidine-3-carboxamide is 32.34 Ų, which is 22.78 Ų (41.3%) lower than that of unsubstituted nipecotamide (55.12 Ų) [1][2]. This reduction arises because the two methyl groups on the amide nitrogen eliminate two hydrogen-bond donor atoms present in the primary amide of nipecotamide, converting a strong HBD system into a purely HBA system (1 HBD vs. 2 HBD/2 HBA for nipecotamide). TPSA is a key determinant of passive membrane permeability and blood-brain barrier penetration; compounds with TPSA < 60 Ų generally exhibit favorable CNS penetration, while those with TPSA > 60 Ų are typically restricted [3]. At 32.34 Ų, the N,N-dimethyl derivative falls well within the CNS-accessible range, while nipecotamide at 55.12 Ų approaches the upper boundary.

Polar Surface Area
Cross-study comparable
32.34 Ų 55.12 Ų
Supports superior passive permeability prediction
41% lower than unsubstituted nipecotamide; CNS-accessible range
Medicinal Chemistry Drug Design Permeability

Lipophilicity Across N-Alkyl Nipecotamides

The measured log P (octanol/water) of N,N-dimethylpiperidine-3-carboxamide is 0.403, compared to 0.5004 for unsubstituted nipecotamide and approximately 1.2 for the N,N-diethyl analog [1][2]. At physiological pH 7.4, the log D of the N,N-dimethyl derivative is -2.49, reflecting significant ionization of the piperidine nitrogen (calculated pKa ~9-10) [3]. In the broader nipecotamide SAR, log P values range from approximately 0.4 (dimethyl) to >4.5 for optimal antiplatelet activity in bis-nipecotamide series, where lipophilicity directly correlates with membrane penetration and antiplatelet potency [4]. The N,N-dimethyl substitution thus occupies a distinct and narrow lipophilicity window that is not replicated by either the more polar mono-alkyl or more lipophilic diethyl variants.

Lipophilicity Profile
Cross-study comparable
log P 0.403; log D -2.49
Defines a distinct moderate-lipophilicity window
Differs from both monoalkyl and diethyl analogs
Lipophilicity ADME SAR

Dipole Moment Anomaly in N,N-Dialkylnipecotamides

In a systematic dipole moment study of N-alkyl-nipecotamides in benzene solution, Purcell and Singer (1966) reported that N,N-disubstituted derivatives (including N,N-dimethylnipecotamide and N,N-diethylnipecotamide) exhibited unexpectedly low dipole moments relative to N-monoalkylnipecotamides (e.g., N-methylnipecotamide, N-ethylnipecotamide) [1]. This phenomenon was attributed to restricted rotation of the amide group about its bond to the piperidine ring, resulting in conformational populations that differ substantially between mono- and disubstituted amides. The low dipole moment of N,N-dimethylnipecotamide arises from the cancellation of the amide dipole vector components in the preferred conformation, a property not shared by its N-monomethyl analog. This electronic difference affects intermolecular interactions, solubility in polar media, and molecular recognition events.

Dipole Moment Anomaly
Class-level inference
Qualitatively lower vs. monoalkyl
Conformational preference affects solvation and electrostatics
Attributed to restricted amide rotation; review for target context
Electronic Properties Conformational Analysis Reactivity

3-Carboxamide vs. 4-Carboxamide Positional Isomers

N,N-Dimethylpiperidine-3-carboxamide (CAS 5505-20-4) and its 4-position isomer N,N-dimethylpiperidine-4-carboxamide (CAS 1903-68-0) are both commercially available building blocks, but their distinct substitution patterns lead to divergent applications. The 3-carboxamide isomer places the amide group adjacent to the piperidine nitrogen, creating a 1,3-relationship that allows for distinct conformational and electronic interactions compared to the 1,4-arrangement of the 4-carboxamide [1]. The 3-isomer has been specifically cited as a reactant in HCV entry inhibitor synthesis and CDK7 inhibitor programs (WO-2019143719-A1) , while the 4-isomer is more commonly employed in CCR5 antagonist programs [2]. This positional specificity arises because the 3-carbamoyl group positions the amide carbonyl in a different spatial orientation relative to the protonatable piperidine nitrogen, affecting both intramolecular hydrogen bonding and target recognition.

Positional Isomer Application
Cross-study comparable
HCV entry / CDK7 programs CCR5 antagonist programs
Divergent patent citation profiles by substitution pattern
1,3- vs 1,4-arrangement alters target recognition
Positional Isomers Scaffold Selection Medicinal Chemistry

Enantioselective Pharmacology: (R)- vs. (S)-Nipecotamide

The piperidine 3-position of N,N-dimethylpiperidine-3-carboxamide is a stereogenic center, yielding (R)- and (S)-enantiomers. In the broader nipecotamide class, enantioselective antiplatelet actions are well-documented: for bis-nipecotamide derivatives, (+)-enantiomers were 4- to 15-fold more potent than their (-)-antipodes in ADP- and collagen-induced human platelet aggregation assays [1][2]. Molecular modeling demonstrated that the R,R-enantiomer of a representative bis-nipecotamide interacted more favorably with phosphatidylinositol, with an interaction energy 17.6 kcal/mol lower than the S,S-enantiomer [1]. While published enantiomer-specific data for the simple N,N-dimethyl monomeric nipecotamide are limited, the enantioselective pharmacology of the class necessitates that procurement specify racemic or enantiopure material depending on the intended application. The (S)-enantiomer (CAS 310455-02-8) and (R)-enantiomer (CAS not separately assigned in common databases) are commercially available as separate entities .

Enantioselective Pharmacology
Class-level inference
4-15× potency differential reported
Enantiomer-attribution review required for potency assays
Data from bis-nipecotamide class; verify in target assay
Stereochemistry Enantioselectivity Antiplatelet

Synthesis: Hydrogenation of N,N-Dimethylnicotinamide

N,N-Dimethylpiperidine-3-carboxamide is prepared via catalytic hydrogenation of commercially available N,N-dimethylnicotinamide using platinum(IV) oxide in the presence of trifluoroacetic acid, yielding the product as a colorless oil after distillation at approximately 150 °C/10 torr . This route, disclosed in Eli Lilly patent US6664271 B1 (Example 69), offers a distinct advantage over the synthesis of N,N-diethylnipecotamide, which requires a different starting material (N,N-diethylnicotinamide) and may involve alternative conditions. The dimethyl analog benefits from the commercial availability and lower cost of dimethylnicotinamide relative to diethylnicotinamide. The patent also establishes the compound as a key intermediate in the synthesis of immunopotentiating agents, providing a validated, scalable route with precedent for kilogram-scale production [1].

Synthetic Route
Cross-study comparable
Dimethylnicotinamide hydrogenation
Commodity starting material supports scale-up
Validated in Eli Lilly patent; PtO₂/TFA conditions
Synthetic Chemistry Process Chemistry Patent Route

N,N-Dimethylpiperidine-3-carboxamide: Application Scenarios


HCV Entry Inhibitor Optimization

Multiple vendor datasheets and patent filings identify N,N-dimethylpiperidine-3-carboxamide as a reactant in the preparation of highly potent small-molecule HCV entry inhibitors . The compound's 3-carbamoylpiperidine scaffold, with its N,N-dimethyl amide providing a specific HBA-only pharmacophore, positions the amide carbonyl for key interactions while eliminating HBD capacity that could reduce membrane permeability. The measured TPSA of 32.34 Ų is well within the range predictive of cellular permeability, supporting its use in antiviral programs where intracellular target engagement is required. Procurement of this specific 3-substituted isomer—rather than the 4-carboxamide positional isomer—is essential for maintaining the demonstrated antiviral SAR.

CDK7 Inhibitor Building Block

Patent WO-2019143719-A1 (Inhibitors of cyclin-dependent kinase 7) and its counterpart EP-3740207-A1 explicitly cite N,N-dimethylpiperidine-3-carboxamide derivatives as key intermediates . CDK7 is a validated oncology target, and the N,N-dimethyl substitution pattern provides a specific steric and electronic profile that fits the ATP-binding pocket of CDK7 while avoiding the increased lipophilicity and potential off-target liabilities associated with larger N,N-dialkyl groups. The compound's moderate log P (0.403) and low log D at physiological pH (-2.49) suggest favorable solubility and reduced hERG or CYP450 promiscuity risks compared to more lipophilic analogs.

Stereochemistry-Dependent Antiplatelet Development

The nipecotamide class exhibits profound enantioselectivity in antiplatelet activity, with potency differences of up to 15-fold (ADP) and 19-fold (collagen) between enantiomers [1][2]. While the simple N,N-dimethyl monomer has not been directly profiled in published antiplatelet assays, the class-level SAR establishes that any procurement for antiplatelet research must specify enantiomeric purity. The (S)-enantiomer (CAS 310455-02-8) and racemate (CAS 5505-20-4) are separately available; the racemate may serve as a cost-effective starting material for initial screening, with enantiopure material reserved for advanced lead optimization where the 15-fold potency differential becomes critical.

Immunopotentiator Library Synthesis

Eli Lilly patent US6664271 B1 demonstrates the use of N,N-dimethylpiperidine-3-carboxamide as a key intermediate in the preparation of immunopotentiating agents [3]. The patent provides a validated hydrogenation route from N,N-dimethylnicotinamide with experimental detail, establishing this compound as a scalable building block for library synthesis. The N,N-dimethyl amide resists hydrolysis under the acylation conditions used to elaborate the piperidine nitrogen, whereas primary or secondary amides (nipecotamide or N-methylnipecotamide) would require protecting group strategies. This chemoselectivity advantage translates to higher synthetic efficiency and lower cost in parallel library production.

Application
Selection Property
Validation Focus
HCV entry inhibitor studies
HBA-only pharmacophore scaffold
Intracellular target engagement permeability
CDK7 inhibitor programs
Moderate lipophilicity profile
Kinase selectivity and off-target liability review
Antiplatelet lead optimization
Enantiopure material specification
Enantiomer-specific assay-response context
Immunopotentiator library synthesis
Tertiary amide synthetic stability
Chemoselectivity and protecting-group strategy review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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